
4(1H)-Pyrimidinone, 1-butyltetrahydro-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group and a butyl substituent. Compounds of this class are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a butylamine with a thiourea derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, would need to be optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The butyl group or other positions on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce tetrahydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-thioxotetrahydropyrimidin-4(1H)-one: Lacks the butyl substituent.
1-butyl-2-oxotetrahydropyrimidin-4(1H)-one: Contains an oxo group instead of a thioxo group.
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-thione: Contains an additional thione group.
Uniqueness
1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of both the butyl and thioxo groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
59669-84-0 |
|---|---|
Molekularformel |
C8H14N2OS |
Molekulargewicht |
186.28 g/mol |
IUPAC-Name |
1-butyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H14N2OS/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2-6H2,1H3,(H,9,11,12) |
InChI-Schlüssel |
KXHHFZNHBQJXPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(=O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


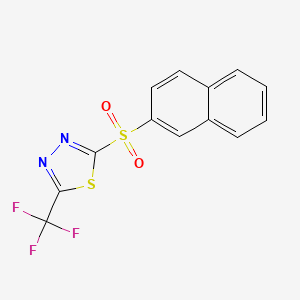
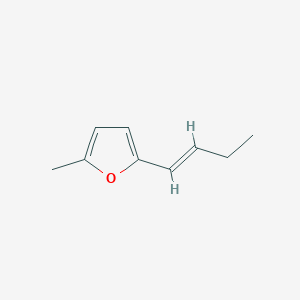
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)

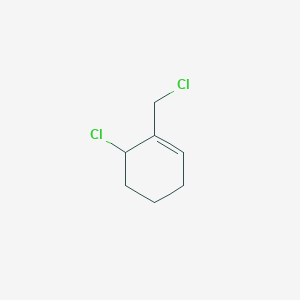
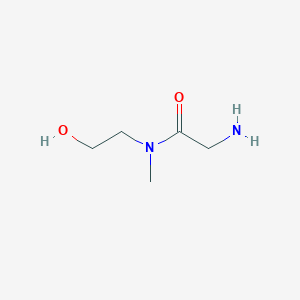


![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)

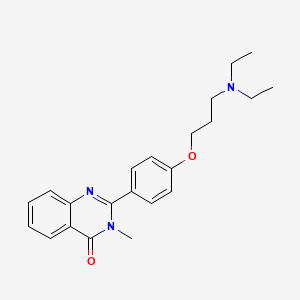
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)


